molecular formula C21H17FN4O3S B11203697 N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide

N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide

Cat. No.: B11203697
M. Wt: 424.4 g/mol
InChI Key: UAACMJHXFBHVOK-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of pyridothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzylamine, 4-methylbenzaldehyde, and other reagents necessary for constructing the pyridothiadiazine core. Common reaction conditions may involve:

    Condensation reactions: To form the initial intermediate.

    Cyclization reactions: To construct the pyridothiadiazine ring.

    Oxidation reactions: To introduce the 4,4-dioxide functionality.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Catalytic processes: To enhance reaction efficiency.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: To form sulfoxides or sulfones.

    Reduction: To reduce the nitro or carbonyl groups.

    Substitution: To introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide
  • N-(2-bromobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide

Uniqueness

N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.

ACS Publications, The Royal Society of Chemistry, and ChemSpider.

Properties

Molecular Formula

C21H17FN4O3S

Molecular Weight

424.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide

InChI

InChI=1S/C21H17FN4O3S/c1-14-8-10-16(11-9-14)26-19-18(7-4-12-23-19)30(28,29)21(25-26)20(27)24-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3,(H,24,27)

InChI Key

UAACMJHXFBHVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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